molecular formula C25H25N3OS B2481671 N-(2,6-Dimethylphenyl)-2-(2-(((4-methylphenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide CAS No. 339100-16-2

N-(2,6-Dimethylphenyl)-2-(2-(((4-methylphenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide

Cat. No.: B2481671
CAS No.: 339100-16-2
M. Wt: 415.56
InChI Key: UXVDFSNUMMFECO-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-(2-(((4-methylphenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C25H25N3OS and its molecular weight is 415.56. The purity is usually 95%.
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Scientific Research Applications

Dye Intermediate Market Analysis

N-(2,6-Dimethylphenyl)-2-(2-(((4-methylphenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide has been implicated in the dye intermediate market. A study highlighted a case where a commercially delivered substance, initially thought to be a common dye intermediate, was identified as a distinct molecule through various analytical techniques. This study underscores the importance of accurate chemical characterization in industrial applications, such as dye production, where precise chemical composition is crucial (Drabina et al., 2009).

Corrosion Inhibition

Research has explored the use of benzimidazole derivatives, closely related to the chemical structure , as corrosion inhibitors. These compounds have demonstrated efficacy in protecting carbon steel in acidic environments, showcasing their potential in industrial applications for corrosion protection (Rouifi et al., 2020).

Antimicrobial Activity

Several studies have synthesized benzimidazole derivatives and evaluated their antimicrobial activity. These compounds have shown considerable efficacy against various bacterial strains, indicating their potential as antibacterial agents in medical and pharmaceutical fields (Manjula et al., 2011).

Anti-Helicobacter Pylori Agents

Benzimidazole derivatives have been identified as potent and selective agents against Helicobacter pylori, a pathogen linked to gastric issues. These compounds meet significant in vitro microbiological criteria, highlighting their potential in developing new treatments for H. pylori infections (Carcanague et al., 2002).

Green Synthesis and MRSA Inhibition

The green synthesis approach has been applied to produce benzimidazole-based derivatives with significant antibacterial activity, especially against Methicillin-Resistant Staphylococcus aureus (MRSA). This indicates the potential of these compounds in addressing antibiotic-resistant bacterial infections (Chaudhari et al., 2020).

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-[(4-methylphenyl)sulfanylmethyl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS/c1-17-11-13-20(14-12-17)30-16-23-26-21-9-4-5-10-22(21)28(23)15-24(29)27-25-18(2)7-6-8-19(25)3/h4-14H,15-16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVDFSNUMMFECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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